6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
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Overview
Description
“6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde” is a compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]benzothiazoles has been achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of “6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde” can be analyzed using spectroscopic methods such as IR, NMR, and Mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde” can be analyzed using methods such as melting point determination and spectroscopic methods .Scientific Research Applications
- Researchers have explored the antimycobacterial potential of imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives, including this compound .
- Specifically, the benzo[d]-imidazo[2,1-b]-thiazole derivative IT10 demonstrated significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. Importantly, it exhibited no acute cellular toxicity towards lung fibroblast cells .
- Another compound, IT06, also showed promising activity against Mtb, with an IC50 of 2.03 μM and an IC90 of 15.22 μM .
- The tested imidazo[2,1-b]-thiazole derivatives displayed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .
- The most active compounds (IT06 and IT10) were analyzed against the selected target, Pantothenate synthetase of Mtb .
- The widespread application of organoselenium compounds in drug synthesis has opened new avenues in pharmaceutical and medicinal chemistry .
Antimycobacterial Activity
Selective Inhibition of Mtb
Molecular Docking Studies
Drug Synthesis and Medicinal Chemistry
Spectroscopic Characterization
Future Directions
Future research could focus on the development of regioselective C–H chalcogenation and functionalization of substituted benzo[4,5]imidazo[2,1-b]thiazoles . Additionally, the design of new compounds to lead with resistant bacteria has become one of the most important areas of antibacterial research today .
properties
IUPAC Name |
6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-4-5-14-6-11-17-19(12-14)26-21-22-20(18(13-24)23(17)21)15-7-9-16(25-2)10-8-15/h6-13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEQYQSAEXXAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
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